3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
The compound 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a derivative within the class of oxazolidinones, which are known for their biological activities, particularly as antibacterial agents and monoamine oxidase (MAO) inhibitors. The oxazolidinone nucleus is a key structural motif in this class of compounds, and the presence of a 4-fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.
Synthesis Analysis
The synthesis of oxazolidinone derivatives typically involves the construction of the five-membered oxazolidinone ring, which can be achieved through various synthetic routes. One such route is the Pd-catalyzed carboamination of oxazolidin-2-ones, which provides a stereoselective method to produce trans-2,5-disubstituted pyrrolidines, a key structural feature in many biologically active oxazolidinones . The starting materials for these syntheses often derive from amino acid precursors, and the process can introduce multiple stereocenters with high diastereoselectivity.
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of the oxazolidinone ring, which is a fused two-ring system combining a five-membered oxazolidine ring with a three-membered lactam ring. The introduction of a pyrrolidine moiety, as seen in the compound of interest, adds to the complexity of the molecule and can influence its conformation and, consequently, its biological activity. The presence of a 4-fluorophenyl group is likely to affect the electronic distribution within the molecule, potentially enhancing its interaction with biological targets .
Chemical Reactions Analysis
Oxazolidinone derivatives can participate in various chemical reactions, often related to their role as antibacterial agents. For instance, the interaction with bacterial ribosomes to inhibit protein synthesis is a key mechanism of action for oxazolidinone antibiotics. The specific substituents on the oxazolidinone core can modulate the compound's reactivity and selectivity towards different isoforms of enzymes, such as MAO-A and MAO-B, as demonstrated by the inhibitory activities of various pyrrol-1-yl-2-oxazolidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives, including solubility, melting point, and stability, are influenced by the nature of their substituents. The introduction of a fluorine atom, for example, can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The antibacterial activity of oxazolidinones is also closely related to their chemical structure, with certain modifications leading to expanded activity against both Gram-positive and Gram-negative organisms, as seen in the nitrogen-carbon-linked (azolylphenyl)oxazolidinones . The oxazolidinone derivatives U-100592 and U-100766 have demonstrated potent in vitro antibacterial activities against a variety of clinically important pathogens, and their activities are not affected by the presence of human serum .
Scientific Research Applications
Antibacterial Activity
Oxazolidinone Antibacterial Agents
Oxazolidinones, such as 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, are notable for their antibacterial activity. They demonstrate effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains resistant to common antibiotics (Zurenko et al., 1996).
Treatment of Actinomycetoma
This class of compounds has shown efficacy in the treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential for treating bacterial infections in humans (Espinoza-González et al., 2008).
Metabolic Studies
- Metabolism of Oxazolidinone Antibacterial Drugs: Research has focused on understanding the phase I metabolism of novel oxazolidinone antibacterial drugs, like FYL-67, a linezolid analogue. This research is crucial for developing analytical methods for drug quantification in biological samples and further pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Chemical Synthesis
Kilogram-Scale Synthesis
There has been development in the large-scale synthesis of novel oxazolidinone antibacterial candidates, focusing on cost-effectiveness and environmental friendliness. This is significant for the production of these compounds at an industrial scale (Yang et al., 2014).
Stable Isotope-Labeled Synthesis
Studies on the synthesis of stable isotope-labeled oxazolidinone compounds, which are crucial for accurate pharmacokinetic and pharmacodynamic studies, have been conducted. This research helps in the precise monitoring of drug and metabolite levels in the body (Lin & Weaner, 2012).
Medicinal Chemistry
- Monoamine Oxidase Inhibitors: Compounds related to this compound, like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been synthesized as potential inhibitors of monoamine oxidase type A, important for developing antidepressant agents (Mai et al., 2002).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The targets of such compounds can vary widely depending on the specific functional groups and overall structure of the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some pyrrolidine derivatives are known to interact with androgen receptors .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a variety of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are generally well-absorbed due to their lipophilic nature .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. Some pyrrolidine derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Future Directions
properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRAXJIVPOXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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